3-[4-(Difluoromethoxy)-3-ethoxyphenyl]prop-2-enoic acid 3-[4-(Difluoromethoxy)-3-ethoxyphenyl]prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15883164
InChI: InChI=1S/C12H12F2O4/c1-2-17-10-7-8(4-6-11(15)16)3-5-9(10)18-12(13)14/h3-7,12H,2H2,1H3,(H,15,16)
SMILES:
Molecular Formula: C12H12F2O4
Molecular Weight: 258.22 g/mol

3-[4-(Difluoromethoxy)-3-ethoxyphenyl]prop-2-enoic acid

CAS No.:

Cat. No.: VC15883164

Molecular Formula: C12H12F2O4

Molecular Weight: 258.22 g/mol

* For research use only. Not for human or veterinary use.

3-[4-(Difluoromethoxy)-3-ethoxyphenyl]prop-2-enoic acid -

Specification

Molecular Formula C12H12F2O4
Molecular Weight 258.22 g/mol
IUPAC Name 3-[4-(difluoromethoxy)-3-ethoxyphenyl]prop-2-enoic acid
Standard InChI InChI=1S/C12H12F2O4/c1-2-17-10-7-8(4-6-11(15)16)3-5-9(10)18-12(13)14/h3-7,12H,2H2,1H3,(H,15,16)
Standard InChI Key CDBYFFWDMLZNDN-UHFFFAOYSA-N
Canonical SMILES CCOC1=C(C=CC(=C1)C=CC(=O)O)OC(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

3-[4-(Difluoromethoxy)-3-ethoxyphenyl]prop-2-enoic acid is an α,β-unsaturated carboxylic acid with systematic IUPAC name 3-[4-(difluoromethoxy)-3-ethoxyphenyl]prop-2-enoic acid. Its structure features:

  • A propenoic acid backbone (CH₂=CH–COOH) providing electrophilic reactivity at the α,β-position.

  • A 4-(difluoromethoxy)-3-ethoxyphenyl substituent, introducing steric and electronic effects via fluorine and alkoxy groups.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₂F₂O₄
Molecular Weight258.22 g/mol
IUPAC Name3-[4-(difluoromethoxy)-3-ethoxyphenyl]prop-2-enoic acid
Canonical SMILESCCOC1=C(C=CC(=C1)C=CC(=O)O)OC(F)F
XLogP32.8 (estimated)

The difluoromethoxy group (–O–CF₂H) enhances metabolic stability compared to non-fluorinated analogs, while the ethoxy group (–O–C₂H₅) modulates solubility and membrane permeability .

Synthesis and Chemical Reactivity

Synthetic Pathways

While detailed protocols remain proprietary, general synthesis strategies involve:

  • Halogenation and Alkoxylation: Starting with 3-ethoxy-4-hydroxyphenyl precursors, difluoromethoxy groups are introduced via nucleophilic substitution using chlorodifluoromethane.

  • Cinnamic Acid Formation: A Heck coupling or Knoevenagel condensation links the substituted phenyl ring to the acrylic acid moiety .

Table 2: Comparative Synthesis of Analogous Compounds

CompoundKey Reaction StepYield (%)
3-[4-(Difluoromethoxy)-3-methoxyphenyl]prop-2-enoic acidMitsunobu etherification62
3-{4-Methoxy-3-[(2,2,2-trifluoroethoxy)methyl]phenyl}prop-2-enoic acidFriedel-Crafts alkylation45

Reaction optimization focuses on solvent polarity (e.g., DMF or THF) and temperature control (60–100°C) to prevent decarboxylation .

Reactivity Profile

The α,β-unsaturated system undergoes characteristic reactions:

  • Michael Additions: Nucleophiles (e.g., thiols, amines) attack the β-carbon, forming derivatives with potential bioactivity.

  • Electrophilic Aromatic Substitution: The electron-rich phenyl ring facilitates bromination or nitration at the para position relative to the ethoxy group .

Cell LineEC₅₀ (μM)Mechanism
MCF-7 (Breast)12.4ROS-mediated apoptosis
A549 (Lung)18.9Cell cycle arrest (G2/M)
HepG2 (Liver)23.1Mitochondrial membrane depolarization

Comparative Analysis with Structural Analogs

Impact of Alkoxy Substituents

Replacing the ethoxy group with methoxy (as in ) reduces logP from 2.8 to 2.3, enhancing aqueous solubility but decreasing blood-brain barrier penetration . Conversely, bulkier substituents (e.g., trifluoroethoxymethyl in ) improve metabolic stability but complicate synthesis .

Role of Fluorination

Difluoromethoxy versus trifluoromethoxy groups:

  • Difluoromethoxy: Balances electronegativity and lipophilicity, favoring target binding .

  • Trifluoromethoxy: Increases steric hindrance, potentially reducing off-target effects but lowering synthetic yield .

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